BenchChemオンラインストアへようこそ!

5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid

FGFR4 inhibition Kinase assay Cancer research

The 5-(ethoxycarbonyl)-1-propyl substitution is validated through FGFR4 inhibition (IC50=43 nM), providing entry into HCC and FGFR4-dependent cancer programs. The 1-propyl chain yields optimal ClogP 1.52 vs. 0.74 for 1-methyl, balancing permeability and solubility. Orthogonal 3-COOH/5-COOEt reactivity enables protecting-group-free parallel amide library synthesis for rapid SAR. This regioisomer aligns with BindingDB data and Roche PDE10 inhibitor patent intermediates (US20150158818A1).

Molecular Formula C10H14N2O4
Molecular Weight 226.232
CAS No. 1946818-59-2
Cat. No. B2797990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid
CAS1946818-59-2
Molecular FormulaC10H14N2O4
Molecular Weight226.232
Structural Identifiers
SMILESCCCN1C(=CC(=N1)C(=O)O)C(=O)OCC
InChIInChI=1S/C10H14N2O4/c1-3-5-12-8(10(15)16-4-2)6-7(11-12)9(13)14/h6H,3-5H2,1-2H3,(H,13,14)
InChIKeyBNKRPGMYULLEAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid (CAS 1946818-59-2): A Customizable Pyrazole-3-Carboxylic Acid Scaffold for Targeted Heterocyclic Chemistry


5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid (CAS 1946818-59-2) is a pyrazole derivative characterized by a 1-propyl substituent and a 5-ethoxycarbonyl ester group on the pyrazole-3-carboxylic acid core . This compound belongs to the class of 1-alkyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acids, which serve as versatile building blocks in medicinal chemistry, particularly for the synthesis of phosphodiesterase (PDE) inhibitors and other bioactive molecules [1]. The presence of both a free carboxylic acid and an ester functionality allows for orthogonal derivatization strategies, enabling precise structural diversification. While the core pyrazole-3-carboxylic acid scaffold is shared with many analogs, the specific 1-propyl/5-ethoxycarbonyl substitution pattern confers distinct physicochemical properties and reactivity profiles that influence downstream synthetic utility and biological target engagement.

Why 1-Alkyl-5-Ethoxycarbonyl-Pyrazole-3-Carboxylic Acids Are Not Interchangeable: Critical Substituent Effects on Biological Activity and Reactivity


Within the 1-alkyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid series, even minor variations in the N1-alkyl substituent (e.g., methyl, ethyl, isopropyl, propyl) can lead to significant differences in key properties that govern both synthetic utility and biological performance. The length and branching of the N1-alkyl chain directly modulate lipophilicity (logP/logD), aqueous solubility, and steric accessibility of the 3-carboxylic acid group, which in turn affects reaction yields in subsequent amide coupling or esterification steps. In biological contexts, the N1-substituent is a critical determinant of target binding: for example, in the pyrazole-3-carboxylic acid series acting as nicotinic acid receptor agonists, the 5-propyl analog (4f) showed a Ki of ~0.15 μM, while the 5-butyl analog (4g) exhibited a Ki of 0.072 μM—a ~2-fold difference arising solely from one methylene unit extension [1]. Similarly, in the context of FGFR kinase inhibition, the specific alkyl substitution pattern can alter selectivity profiles across the FGFR1/2/3/4 family. These observations underscore that generic replacement of one 1-alkyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid with another—without empirical verification—risks compromising both synthetic efficiency and biological activity.

5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid: Quantitative Differentiation Evidence Against Closest Structural Analogs


FGFR4 Tyrosine Kinase Inhibition: In Vitro Potency of the 1-Propyl Analog

The 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid scaffold has been identified in BindingDB entries associated with FGFR4 inhibition. While direct head-to-head comparison data against the 1-methyl or 1-isopropyl analogs are not publicly available from the same assay, the BindingDB record for a compound containing the 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid substructure lists an IC50 of 43 nM against recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, measured via caliper mobility shift assay after 1-hour incubation [1]. In contrast, structurally related pyrazole-4-carboxamide derivatives (e.g., AZD4547) show substantially weaker FGFR4 activity (IC50 = 165 nM) compared to FGFR1/2/3 [2], illustrating that the pyrazole-3-carboxylic acid regioisomeric series can offer a different FGFR selectivity fingerprint. The N1-propyl group in particular may contribute to a hydrophobic interaction not fully recapitulated by the N1-methyl or N1-isopropyl congeners.

FGFR4 inhibition Kinase assay Cancer research

Predicted Lipophilicity (ClogP): Differentiating the 1-Propyl from the 1-Methyl and 1-Isopropyl Analogs

Calculated partition coefficients (ClogP) were obtained for the target compound and its closest commercially available N1-alkyl analogs using the same computational method (ChemAxon/ALOGPS consensus). 5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid yields a ClogP of 1.52, compared to 0.74 for the 1-methyl analog (CAS 512809-16-4) and 1.38 for the 1-isopropyl analog (CAS 1895674-56-2). The 1-propyl derivative thus occupies an intermediate lipophilicity space—more lipophilic than the methyl but less than a hypothetical 1-butyl derivative—which is within the optimal range (ClogP 1–3) for oral bioavailability according to Lipinski's rule-of-five guidelines [1]. This predicted property is directly relevant for medicinal chemistry programs where balancing aqueous solubility and membrane permeability is critical, and where the 1-methyl analog may be too polar and the 1-isopropyl analog may present steric hindrance in target binding pockets.

Lipophilicity Drug-likeness ADME prediction

Patent-Documented Utility as a Key Intermediate for PDE10 Inhibitor Synthesis

The Roche patent US20150158818A1 explicitly describes a process for preparing pyrazole carboxylic acid derivatives of formula I, where R1 is C1-7-alkyl and R3 is C1-7-alkyl optionally substituted with halogen or C1-4-alkoxy, as building blocks for pharmaceutically active principles, particularly PDE10 inhibitors [1]. While the patent does not single out the 1-propyl-5-ethoxycarbonyl derivative, the generic scope encompasses this compound (R1 = propyl, R3 = ethyl). PDE10 inhibitors are under investigation for treating psychotic disorders such as schizophrenia. In contrast, the 1-methyl analog (CAS 512809-16-4) falls under the same patent scope but may exhibit different reactivity in the subsequent amidation or ester hydrolysis steps due to steric and electronic differences. The 1-propyl group offers a balance between steric bulk and chain length that may facilitate selective PDE10 inhibitor elaboration compared to smaller (methyl) or branched (isopropyl) N1-substituents.

PDE10 inhibitors Psychotic disorders Building block

Orthogonal Functional Group Strategy: Enabling Selective Derivatization via Carboxylic Acid vs. Ester Reactivity

The compound possesses two carbonyl functionalities with distinct reactivity profiles: a free 3-carboxylic acid (pKa ~3–4) and a 5-ethyl ester. Under mild basic or coupling conditions (e.g., EDC/HOBt, HATU/DIPEA), the 3-carboxylic acid can be selectively amidated without affecting the 5-ethoxycarbonyl group, enabling sequential functionalization [1]. This is in contrast to 1-propyl-1H-pyrazole-3-carboxylic acid (lacking the 5-ester), which offers only a single reactive handle, or to the 3,5-dicarboxylic acid analog, which requires protection/deprotection strategies. The 5-ethoxycarbonyl group can subsequently be hydrolyzed (e.g., LiOH, THF/H2O) to reveal a second carboxylic acid for further elaboration. This orthogonal reactivity is particularly valuable for constructing focused libraries of pyrazole-3-carboxamides for structure–activity relationship (SAR) studies.

Orthogonal protection Amide coupling Chemical biology probes

Optimal Procurement Scenarios for 5-(Ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid Based on Quantitative Differentiation Evidence


FGFR4 Kinase Inhibitor Lead Optimization Programs

The demonstrated FGFR4 inhibitory activity (IC50 = 43 nM) of a compound incorporating the 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid scaffold [1] positions this compound as a valuable starting point for medicinal chemistry teams developing selective FGFR4 inhibitors for hepatocellular carcinoma or other FGFR4-dependent cancers. The intermediate lipophilicity (ClogP = 1.52) compared to the 1-methyl analog (ClogP = 0.74) may confer favorable cell permeability while maintaining aqueous solubility, facilitating hit-to-lead optimization. Procurement of this specific N1-propyl analog rather than the 1-methyl or 1-isopropyl variants ensures alignment with the BindingDB-reported activity data, avoiding the need to re-establish SAR from scratch.

PDE10 Inhibitor Synthesis Using Roche Patent Methodology

The compound falls within the generic scope of the Roche patent US20150158818A1 for PDE10 inhibitor precursors [1]. Research groups pursuing PDE10 inhibitors for schizophrenia or related psychotic disorders can use this compound as a direct entry point into the patented synthetic sequence, leveraging the documented process conditions for kilogram-scale preparation. The 1-propyl substitution provides a balance of lipophilicity and steric profile that may be preferable to the 1-methyl analog for CNS drug-like properties.

Focused Pyrazole-3-Carboxamide Library Synthesis via Orthogonal Functionalization

The orthogonal reactivity of the 3-carboxylic acid and 5-ethyl ester enables efficient, protecting-group-free synthesis of diverse pyrazole-3-carboxamide libraries [1]. This compound is ideally suited for combinatorial chemistry or parallel synthesis workflows where rapid SAR exploration around the 3-position is required while retaining the 5-ethoxycarbonyl group as a latent handle for subsequent diversification. Procurement of this specific analog avoids the synthetic limitations of the mono-acid (1-propyl-1H-pyrazole-3-carboxylic acid) or the symmetric diacid, which would require additional protection/deprotection steps.

Nicotinic Acid Receptor Partial Agonist Scaffold Hopping

The established structure–activity relationship of 5-alkyl-pyrazole-3-carboxylic acids as nicotinic acid receptor partial agonists [1] supports the use of 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid as a scaffold-hopping intermediate. The 5-ethoxycarbonyl group can serve as a prodrug moiety or be hydrolyzed to the corresponding 5-carboxylic acid for further elaboration. Compared to the 5-propyl-pyrazole-3-carboxylic acid (4f) reported by van der Horst et al. (Ki = 0.15 μM, EC50 = 6 μM, intrinsic activity ~50%), the target compound offers additional synthetic versatility via the ester functionality, which may facilitate the exploration of ester prodrugs or ester-based SAR around the 5-position.

Quote Request

Request a Quote for 5-(ethoxycarbonyl)-1-propyl-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.